molecular formula C19H21NO3 B13047156 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid

4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid

Cat. No.: B13047156
M. Wt: 311.4 g/mol
InChI Key: PLXWPZSSAIGQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dimethyl-4-phenylbutanamido)benzoic Acid is a benzoic acid derivative intended for research and development purposes. The structural features of this compound, including the 2,2-dimethyl-4-phenylbutanamide moiety linked to a carboxylic acid functional group, suggest its potential utility as a building block in organic synthesis or as a precursor for the preparation of more complex molecules. Researchers may investigate its applications in areas such as medicinal chemistry, where it could serve as an intermediate for compounds with biological activity, or in materials science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting safety data sheets and following institutional guidelines for safe laboratory practices.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(2,2-dimethyl-4-phenylbutanoyl)amino]benzoic acid

InChI

InChI=1S/C19H21NO3/c1-19(2,13-12-14-6-4-3-5-7-14)18(23)20-16-10-8-15(9-11-16)17(21)22/h3-11H,12-13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

PLXWPZSSAIGQDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 2,2-dimethyl-4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate this compound.

    Purification: The intermediate product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The benzoic acid moiety can undergo substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the notable applications of 4-(2,2-dimethyl-4-phenylbutanamido)benzoic acid is its role as a histone deacetylase (HDAC) inhibitor. A derivative of this compound has been studied for its antitumor activity, demonstrating effectiveness against non-small cell lung cancer (NSCLC) cell lines and in mouse xenograft models. This compound, known as OSU-HDAC-44, exhibited a significant ability to suppress cell proliferation and tumor growth. It was shown to induce apoptosis through the intrinsic pathway by affecting key proteins involved in cell cycle regulation and apoptosis signaling pathways .

Anti-Angiogenesis Properties

Research indicates that compounds similar to this compound may possess anti-angiogenic properties. For instance, studies have demonstrated that related compounds can inhibit microvessel outgrowth in ex vivo assays using rat thoracic aorta rings, suggesting potential applications in cancer therapy by preventing tumor vascularization .

Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin health. Its ability to enhance skin hydration and stability in formulations aligns with current trends in the cosmetic industry focusing on effective and safe ingredients. Research has shown that the incorporation of such compounds can improve the sensory and moisturizing properties of topical products .

Stability and Efficacy Testing

Cosmetic formulations containing this compound must undergo rigorous testing for safety and efficacy before market introduction. Studies have emphasized the importance of evaluating the bioavailability of active ingredients at the site of action, which is crucial for ensuring the effectiveness of topical applications .

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogs of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid, highlighting structural variations, biological activities, and research findings:

Compound Name Structural Features Biological Activity Key Findings References
4-(4-Substitutedbenzamido)benzoic acid (2a-2e) Substituted benzamido group at C4 Not specified (synthetic intermediates) Synthesized via acylation of 4-aminobenzoic acid with para-substituted benzoyl chlorides; used in structure-activity relationship studies.
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid Quinoline-amino substituent Anti-influenza (H1N1) EC50 = 22.94 µM (CPE assay); interacts with RNA polymerase PA-PB1 via π-π stacking (TRP706) and salt bridges (LYS643).
2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid Methyl groups at benzoyl and benzoic acid positions Not specified (structural analog) Increased steric hindrance may alter solubility or binding kinetics compared to unsubstituted analogs.
4-(2-Carboxy-propylamino)-benzoic acid (Christolan C) Propylamino-carboxyl substituent Antibiotic Produced by Streptomyces lydicus mutants; exhibits moderate antibiotic activity.
2-Hydroxy-4-substituted-3-benzothiazolylazo benzoic acids Azo-linked benzothiazole and hydroxyl groups Dye/ligand applications pKa values determined for carboxylic (1.5–2.5) and phenolic (8.5–10.5) protons; used in analytical chemistry.
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid Dimethylamino-hydroxybenzoyl moiety Synthetic intermediate Key intermediate in rhodamine synthesis; intramolecular hydrogen bonding stabilizes crystal structure.
4-Substituted sulfonamidobenzoic acid derivatives (e.g., Compound 4) Sulfonamide linkage Anti-Coxsackievirus B3 IC50 = 4.29 µM; carboxyl group critical for capsid binding in pleconaril-resistant strains.

Key Comparative Insights

Substituent Effects on Bioactivity: The quinoline-amino derivative (EC50 = 22.94 µM) and sulfonamidobenzoic acid (IC50 = 4.29 µM) exhibit antiviral activity, suggesting that electron-withdrawing groups (e.g., trifluoromethyl, sulfonamide) enhance target engagement. In contrast, the 2,2-dimethyl-4-phenylbutanamido group’s bulky hydrophobic nature may favor interactions with lipophilic enzyme pockets or membranes. Christolan C and 2-hydroxy-azo derivatives demonstrate the role of carboxyl and hydroxyl groups in antibiotic and chelation activities, respectively.

Synthetic Accessibility: Acylation of 4-aminobenzoic acid (as in ) is a common strategy, but steric hindrance from the 2,2-dimethyl-4-phenyl group in the target compound may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).

Physicochemical Properties: The dimethylamino-hydroxybenzoyl analog exhibits intramolecular hydrogen bonding, reducing solubility but enhancing crystallinity.

Biological Activity

4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid, often referred to as a phenylbutyrate derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This compound is classified under amides and exhibits a unique structure that contributes to its biological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H21NO3
  • Molecular Weight : 313.38 g/mol

The compound's structure features a benzoic acid moiety linked to a dimethyl-phenylbutanamide group, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes a more open chromatin structure, facilitating gene expression associated with apoptosis and cell cycle regulation.

Key Findings:

  • Cell Cycle Regulation : Treatment with this compound has been shown to cause accumulation of cancer cells in the G2/M phase of the cell cycle, leading to apoptosis in various cancer cell lines such as A549 and H1299 .
  • Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, evidenced by increased caspase-3 and caspase-9 activities following treatment .

In Vitro Studies

A study demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines through HDAC inhibition. The compound was found to be more effective than traditional HDAC inhibitors like SAHA at similar concentrations .

Cell LineConcentration (µM)Effect on Cell CycleApoptosis Induction
A5492.5G2/M accumulationIncreased caspase activity
H12995G2/M accumulationIncreased caspase activity

Case Studies

  • Histone Deacetylase Inhibition : In a comparative study involving various HDAC inhibitors, this compound exhibited superior efficacy in inducing apoptosis and inhibiting tumor growth compared to conventional treatments .
  • Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its anticancer effects, potentially leading to synergistic outcomes in treatment regimens .

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